molecular formula C21H34O B576984 (5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one CAS No. 14295-33-1

(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B576984
CAS No.: 14295-33-1
M. Wt: 302.502
InChI Key: NXMOMLRGLCYFRT-DMKULNNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple chiral centers and its significant steric hindrance, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by a series of reduction and oxidation reactions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.

Scientific Research Applications

(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which (5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one: can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

Properties

CAS No.

14295-33-1

Molecular Formula

C21H34O

Molecular Weight

302.502

IUPAC Name

(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C21H34O/c1-19(2)9-6-11-21(4)16-8-12-20(3)10-5-7-15(20)14(16)13-17(22)18(19)21/h14-16,18H,5-13H2,1-4H3/t14-,15-,16-,18-,20-,21+/m0/s1

InChI Key

NXMOMLRGLCYFRT-DMKULNNMSA-N

SMILES

CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C

Synonyms

4,4-Dimethyl-5α-androstan-6-one

Origin of Product

United States

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